molecular formula C10H9F3N4O2 B2381152 1-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1H-pyrazole-3-carboxylic acid CAS No. 1006459-10-4

1-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1H-pyrazole-3-carboxylic acid

Cat. No. B2381152
CAS RN: 1006459-10-4
M. Wt: 274.203
InChI Key: SETJSBDIFLNRJQ-UHFFFAOYSA-N
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Description

The compound “1-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1H-pyrazole-3-carboxylic acid” is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered ring of three carbon atoms and two nitrogen atoms .


Synthesis Analysis

The synthesis of this compound involves several steps including condensation, acylation, cyclization, and hydrolysis. The condensation reaction is carried out at 4045℃ for 5 hours, using ethanol as a solvent. The yield was improved from 67% to 93.7% under these conditions . During acylation, trifluoroacetyl chloride is used to replace phosgene as an acylating reagent .


Molecular Structure Analysis

The molecular formula of this compound is C5H5F3N2. It has a molecular weight of 150.1018 g/mol . The IUPAC Standard InChI is InChI=1S/C5H5F3N2/c1-10-3-2-4 (10-9-3)5 (6,7)8/h2H,1H3, (H,9,10) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include condensation, acylation, cyclization, and hydrolysis . The cyclization reaction is carried out in a mixed solvent of methanol and water .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 150.10 g/mol. It has a topological polar surface area of 17.8 Ų. It has a complexity of 123. It has no rotatable bonds and no hydrogen bond donors. It has 4 hydrogen bond acceptors .

Scientific Research Applications

Synthesis and Crystal Structures

  • Coordination Complexes : Research by (Radi et al., 2015) demonstrated the synthesis of novel pyrazole-dicarboxylate acid derivatives, leading to the formation of mononuclear chelate complexes with metals like Cu and Co. These complexes were characterized by NMR, ESI-MS, and X-ray diffraction, showing their potential in coordination chemistry.

  • Molecular Docking Studies : Another study by (Ganga Reddy et al., 2022) synthesized new pyrazole derivatives and conducted molecular docking studies to predict binding interactions with target proteins. This research highlights the compound's application in the development of potential therapeutic agents.

Antifungal Activity

  • Novel Amides Synthesis : In the field of antifungal research, (Du et al., 2015) synthesized novel pyrazole carboxylic acid amides and tested their efficacy against phytopathogenic fungi. They found moderate to excellent antifungal activities, suggesting potential applications in agriculture and biochemistry.

Spectral and Theoretical Investigations

  • Experimental and Theoretical Studies : A study by (Viveka et al., 2016) combined experimental and theoretical approaches to understand the properties of pyrazole-4-carboxylic acid derivatives. They used techniques like NMR, FT-IR spectroscopy, and X-ray diffraction, contributing to the fundamental understanding of these compounds.

  • Structural Diversity in Metal Coordination Polymers : (Cheng et al., 2017) explored the use of pyrazole carboxylic acids in creating diverse metal coordination polymers. Their findings have implications for materials science, particularly in the synthesis of new types of polymers.

Corrosion Inhibition

  • Steel Corrosion Inhibitors : Research by (Herrag et al., 2007) evaluated pyrazole compounds as corrosion inhibitors for steel in hydrochloric acid, demonstrating their effectiveness in reducing corrosion rates. This suggests potential applications in industrial chemistry and materials protection.

Safety and Hazards

Safety data for this compound suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Personal protective equipment should be used, and adequate ventilation should be ensured .

Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis of diaryl ether inhibitors of toxoplasma gondii enoyl reductase .

Mode of Action

It’s worth noting that similar compounds have been used in the synthesis of antifungal agents , suggesting that they may interact with fungal cells to inhibit their growth.

Biochemical Pathways

Given its potential use in the synthesis of antifungal agents , it may be involved in pathways related to fungal cell wall synthesis or other essential processes for fungal growth.

Result of Action

Given its potential use in the synthesis of antifungal agents , it may result in the inhibition of fungal growth.

properties

IUPAC Name

1-[[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]methyl]pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N4O2/c1-6-4-8(10(11,12)13)15-17(6)5-16-3-2-7(14-16)9(18)19/h2-4H,5H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SETJSBDIFLNRJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CN2C=CC(=N2)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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